molecular formula C15H15N3 B1667146 2,4,9-Trimethylbenzo[b][1,8]naphthyridin-5-amine CAS No. 510721-85-4

2,4,9-Trimethylbenzo[b][1,8]naphthyridin-5-amine

Cat. No. B1667146
M. Wt: 237.3 g/mol
InChI Key: WRUVTYDQVPMYDZ-UHFFFAOYSA-N
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Description

2,4,9-Trimethylbenzo[b][1,8]naphthyridin-5-amine is a compound that has been studied for its potential use in inhibiting the cleavage of AP sites in SF767 glioblastoma cells and in vitro in whole cell extracts .


Synthesis Analysis

The synthesis of 2,4,9-Trimethylbenzo[b][1,8]naphthyridin-5-amine is not widely documented. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular formula of 2,4,9-Trimethylbenzo[b][1,8]naphthyridin-5-amine is C15H15N3 . The average mass is 237.300 Da and the monoisotopic mass is 237.126602 Da .


Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 451.0±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . It has an enthalpy of vaporization of 71.0±3.0 kJ/mol and a flash point of 257.1±14.5 °C . The index of refraction is 1.717, and it has a molar refractivity of 76.8±0.3 cm3 .

Scientific Research Applications

Synthesis Processes

  • Facile Synthesis Approaches : The chemical has been a subject of interest in various synthesis processes. For instance, a study by (Sampathkumar et al., 2016) demonstrated the synthesis of 5-phenyl-dibenzo[b,g][1,8] naphthyridines using a Vilsmeier Haack heterocyclization method.

  • One-Pot Synthesis Techniques : Research by (Bharath Kumar Reddy et al., 2018) highlighted a sequential one-pot synthesis of 1,2,3,4-tetrahydrobenzo[b][1,6] naphthyridines. This method involved reductive amination of 2-chloro-3-formylquinolines with various amines.

  • Base-Free Amination Techniques : The study by (Singh et al., 2011) showcased an efficient base-free one-pot synthesis of 1,2-dihydrobenzo[b][1,8]naphthyridines.

Chemical Reaction and Catalysis

  • Cascade Reaction Mechanisms : Investigations like those by (Wen et al., 2010) have explored the synthesis of naphthyridine derivatives through cascade reactions including Knoevenagel condensation and cyclocondensation.

  • Silver-Catalyzed Synthesis : Research by (Verma et al., 2013) presented a silver-catalyzed synthesis of 1,2-dihydrobenzo[1,6]naphthyridines, showcasing the use of silver as a catalyst in chemical synthesis.

Structural Analysis and Properties

  • Hydrogen Bonded Supramolecular Networks : Studies such as those by (Jin et al., 2011) have focused on understanding the weak interactions and hydrogen bonding in compounds related to 2,4,9-Trimethylbenzo[b][1,8]naphthyridin-5-amine.

Biomedical Applications

  • Antiproliferative Activities : Research, for example, by (Bardasov et al., 2020), has explored the antiproliferative activity of related compounds, indicating potential biomedical applications.

Microwave Irradiation Synthesis

  • Microwave-Assisted Synthesis : A study by (Han et al., 2009) demonstrated the synthesis of naphthyridine derivatives under microwave irradiation, showcasing modern techniques in chemical synthesis.

Reaction Mechanisms

  • Reaction with Nucleophilic Reagents : The work by (Ivanov et al., 2002) investigated the reactions of related naphthyridine compounds with various nucleophiles.

Supramolecular Chemistry

  • Supramolecular Assembly : Research by (Jin & Wang, 2012) involved the study of saccharinate salts and their hydrogen bonding interactions in supramolecular assemblies.

properties

IUPAC Name

2,4,9-trimethylbenzo[b][1,8]naphthyridin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3/c1-8-5-4-6-11-13(16)12-9(2)7-10(3)17-15(12)18-14(8)11/h4-7H,1-3H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRUVTYDQVPMYDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=C3C(=CC(=NC3=N2)C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351367
Record name 2,4,9-Trimethyl-benzo[b][1,8]naphthyridin-5-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,9-Trimethylbenzo[b][1,8]naphthyridin-5-amine

CAS RN

510721-85-4
Record name NSC749171
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=749171
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4,9-Trimethyl-benzo[b][1,8]naphthyridin-5-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,9-Trimethylbenzo[b][1,8]naphthyridin-5-amine
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2,4,9-Trimethylbenzo[b][1,8]naphthyridin-5-amine
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
23
Citations
A Bapat, LTS Glass, M Luo, ML Fishel, EC Long… - … of Pharmacology and …, 2010 - ASPET
Apurinic/apyrimidinic (AP) endonuclease 1 (Ape1) is an essential DNA repair protein that plays a critical role in repair of AP sites via base excision repair. Ape1 has received attention …
Number of citations: 106 jpet.aspetjournals.org
G Rai, VN Vyjayanti, D Dorjsuren… - Journal of medicinal …, 2012 - ACS Publications
APE1 is an essential protein that operates in the base excision repair (BER) pathway and is responsible for ≥95% of the total apurinic/apyrimidinic (AP) endonuclease activity in human …
Number of citations: 114 pubs.acs.org
DM Wilson, A Simeonov - Cellular and Molecular Life Sciences, 2010 - Springer
APE1 is a multifunctional protein that possesses several nuclease activities, including the ability to incise at apurinic/apyrimidinic (AP) sites in DNA or RNA, to excise 3′-blocking …
Number of citations: 105 link.springer.com
SS Laev, NF Salakhutdinov, OI Lavrik - Bioorganic & medicinal chemistry, 2017 - Elsevier
Human apurinic/apyrimidinic endonuclease 1/redox effector factor 1 (APE1/Ref-1) is a multifunctional protein which is essential in the base excision repair (BER) pathway of DNA …
Number of citations: 61 www.sciencedirect.com
D Dorjsuren, D Kim, VN Vyjayanti, DJ Maloney… - 2012 - journals.plos.org
The major human apurinic/apyrimidinic endonuclease APE1 plays a pivotal role in the repair of base damage via participation in the DNA base excision repair (BER) pathway. …
Number of citations: 30 journals.plos.org
S Choi, HK Joo, BH Jeon - Chonnam medical journal, 2016 - synapse.koreamed.org
Apurinic/apyrimidinic endonuclease 1/redox factor-1 (APE1/Ref-1) is a multifunctional protein that plays a central role in the cellular response to DNA damage and redox regulation …
Number of citations: 53 synapse.koreamed.org
JL Illuzzi, DM Wilson III - Current medicinal chemistry, 2012 - ingentaconnect.com
Cancer treatments often lose their effectiveness due to the development of multiple drug resistance. Thus, identification of key proteins involved in the tumorigenic process and the …
Number of citations: 48 www.ingentaconnect.com
D Ramotar, A Nepveu - Journal of Radiation and Cancer …, 2018 - journals.lww.com
Many endogenous and exogenous sources produce reactive oxygen species such as superoxide radical anions and hydrogen peroxide that are converted to the highly reactive form, …
Number of citations: 1 journals.lww.com
M Poletto, AJ Legrand… - Current Pharmaceutical …, 2017 - ingentaconnect.com
Our current understanding of cancer suggests that every tumour has individual features. Approaches to cancer treatment require thorough comprehension of the mechanisms triggering …
Number of citations: 13 www.ingentaconnect.com
Y Tauran, C Anjard, B Kim, M Rhimi… - Chemical …, 2014 - pubs.rsc.org
Three large negatively charged organic host molecules; β-cyclodextrin sulphate, para-sulphonato-calix[6]arene and para-sulphonato-calix[8]arene have been shown to be effective …
Number of citations: 12 pubs.rsc.org

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